An In-depth Technical Guide to N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its Analogs: Synthesis, and Potential Biological Activities
An In-depth Technical Guide to N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its Analogs: Synthesis, and Potential Biological Activities
This technical guide provides a comprehensive overview of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, a molecule of significant interest to researchers in drug discovery and development. While specific biological data for this exact compound (CAS 792954-01-9) is limited in publicly available literature, this guide will leverage data from closely related analogs to provide a thorough understanding of its synthetic pathways, physicochemical properties, and potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction: The Convergence of Two Privileged Scaffolds
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic organic compound that marries two important pharmacophores: the 1,4-benzodioxane ring system and the sulfonamide functional group.
The 1,4-benzodioxane moiety is a well-established scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] Its rigid, bicyclic structure can effectively orient substituents in three-dimensional space, allowing for precise interactions with biological targets.
The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of synthetic antimicrobial agents.[2] Beyond their antibacterial properties, sulfonamides are found in drugs with a wide range of applications, including diuretics, anticonvulsants, and anti-inflammatory agents.[3]
The combination of these two moieties in N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide suggests a molecule with the potential for diverse biological activities, making it an attractive target for further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is provided in the table below. These properties are crucial for understanding the compound's potential behavior in biological systems.
| Property | Value | Source |
| CAS Number | 792954-01-9 | [4] |
| Molecular Formula | C₁₄H₁₄N₂O₄S | [5] |
| Molecular Weight | 306.34 g/mol | [5] |
| IUPAC Name | N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | [5] |
| SMILES | O=S(C1=CC=C(OCCO2)C2=C1)(NC3=CC=C(N)C=C3)=O | [4] |
| InChI Key | MRXWTLVVPGOSNX-UHFFFAOYSA-N | [5] |
Synthesis and Characterization
The synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be logically approached through a two-step process, as outlined below. This proposed pathway is based on established synthetic methodologies for similar sulfonamide derivatives.[6][7]
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
The initial and crucial step is the chlorosulfonation of 2,3-dihydro-1,4-benzodioxane. This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the benzene ring of the benzodioxane core.
Experimental Protocol:
-
To a cooled solution of chlorosulfonic acid, slowly add 2,3-dihydro-1,4-benzodioxane in a portion-wise manner, maintaining a low temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 3 hours) to ensure complete conversion.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
Filter the resulting solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride.[1]
This intermediate is commercially available, which can be a convenient starting point for the synthesis of the final compound.[6][8]
Step 2: Synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
The final step involves the reaction of the synthesized sulfonyl chloride with an appropriate amine, in this case, p-phenylenediamine. This reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond.
Experimental Protocol:
-
Dissolve 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
To this solution, add a solution of p-phenylenediamine in the same solvent. An excess of the diamine may be used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be added.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with a dilute acid solution to remove excess diamine, followed by a wash with brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the characteristic peaks for the aromatic, dioxin, and aminophenyl protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and sulfonamide, and the S=O stretches of the sulfonamide group.
Potential Biological Activities and Mechanism of Action
While specific biological data for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not extensively reported, the known activities of its constituent moieties and related analogs provide a strong basis for predicting its potential therapeutic applications.
Antimicrobial Activity
The sulfonamide functional group is a classic antibacterial pharmacophore. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[9] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.
Caption: Proposed mechanism of antimicrobial action.
It is plausible that N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide could exhibit antimicrobial activity through a similar mechanism. Studies on related sulfonamide derivatives containing the 1,4-benzodioxane moiety have shown promising antibacterial and antifungal activities.[7][10]
Enzyme Inhibition
The 1,4-benzodioxane scaffold is present in many compounds that exhibit inhibitory activity against a variety of enzymes. Research on derivatives of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide has demonstrated their potential as inhibitors of several enzymes, including:
-
Lipoxygenase (LOX): Some N-substituted derivatives of 1,4-benzodioxane-6-sulfonamide have shown good inhibitory activity against lipoxygenase.[6]
-
Cholinesterases (AChE and BChE): Moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been reported for some analogs.[6][7]
-
α-Glucosidase: Certain derivatives have exhibited significant inhibitory activity against α-glucosidase, suggesting potential applications in the management of diabetes.[11]
The table below summarizes the reported enzyme inhibitory activities of some representative 2,3-dihydro-1,4-benzodioxine-6-sulfonamide analogs.
| Compound Structure | Target Enzyme | IC₅₀ (µM) | Reference |
| N-(2,3-dihydrobenzodioxin-6-yl)naphthalene-2-sulfonamide | Lipoxygenase | 56.31 ± 0.11 | [6] |
| 4-acetyl-N-(2,3-dihydrobenzo[3]dioxin-6-yl)benzenesulfonamide | Lipoxygenase | 62.31 ± 0.21 | [6] |
| N-benzyl-N-(2,3-dihydrobenzo[3]dioxin-6-yl)butane-1-sulfonamide | Butyrylcholinesterase | 59.51 ± 0.11 | [6] |
| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorophenyl)acetamide | α-Glucosidase | 1.60 ± 0.01 |
Structure-Activity Relationships (SAR)
Based on the available data for analogous compounds, some preliminary structure-activity relationships can be inferred:
-
N-Substitution on the Sulfonamide: The nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the biological activity and selectivity. For instance, N-alkylation or N-arylation can significantly modulate the enzyme inhibitory potential.[6][7]
-
Substitution on the Phenyl Ring of the Sulfonamide: The substitution pattern on the phenyl ring attached to the sulfonyl group can also influence the activity. Electron-withdrawing or electron-donating groups can alter the electronic properties and binding interactions of the molecule with its target.
Future Directions
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide represents a promising scaffold for the development of new therapeutic agents. Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis and thorough characterization of the title compound are necessary.
-
Comprehensive Biological Screening: The compound should be screened against a wide range of biological targets, including various enzymes and microbial strains, to fully elucidate its activity profile.
-
Mechanism of Action Studies: In-depth studies are required to determine the precise mechanism of action for any observed biological activities.
-
Pharmacokinetic and Toxicological Profiling: Evaluation of the compound's ADME (absorption, distribution, metabolism, and excretion) and toxicity properties is essential for its further development as a drug candidate.
Conclusion
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a molecule with significant potential, stemming from the combination of the versatile 1,4-benzodioxane scaffold and the well-established sulfonamide pharmacophore. While specific biological data for this compound remains to be published, the information available for closely related analogs suggests that it could possess valuable antimicrobial and enzyme inhibitory properties. This technical guide provides a solid foundation for researchers interested in exploring the synthesis and therapeutic potential of this and related compounds. Further investigation is warranted to fully unlock the promise of this intriguing chemical entity.
References
- Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives as Potent Antibacterial Agents and Moderate Enzyme Inhibitors. (URL not available)
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ([Link])
- Synthesis and Biological Evaluation of New Sulfonamide Deriv
-
Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ([Link])
-
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide | C8H9NO4S | CID 2769942 - PubChem. ([Link])
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ([Link])
-
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide | CAS 90222-81-4 | Chemical-Suppliers. ([Link])
-
Synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as potent antibacterial agents. ([Link])
-
Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. ([Link])
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. ([Link])
-
Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. ([Link])
- Process for preparation of 1,4-benzodioxane deriv
Sources
- 1. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide | CAS 90222-81-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. Synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. tsijournals.com [tsijournals.com]
